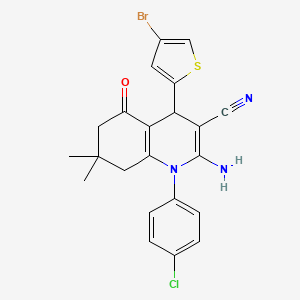![molecular formula C20H16N2 B11545025 Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-](/img/structure/B11545025.png)
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is a complex nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- can be achieved through a multi-component reaction. One efficient method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid (p-TSA) as a catalyst. The reaction is typically carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of magnetically recoverable nano-catalysts can enhance the efficiency and sustainability of the process by allowing easy separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and other biological studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-c]quinoline: Another nitrogen-containing heterocyclic compound with similar structural features.
Hydroisoquinoline derivatives: These compounds share some structural similarities and exhibit comparable biological activities.
Uniqueness
Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino- is unique due to its specific substitution pattern and the presence of the phenylimino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,7-dimethyl-N-phenylindeno[2,1-c]pyridin-9-imine |
InChI |
InChI=1S/C20H16N2/c1-13-8-9-16-17-11-14(2)21-12-19(17)20(18(16)10-13)22-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
AUEADQYQIGHBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=NC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-fluoroaniline](/img/structure/B11544946.png)
![N-[4-(Acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B11544958.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[4-(decyloxy)phenyl]urea](/img/structure/B11544976.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11544992.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11545000.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-4-chlorobenzohydrazide](/img/structure/B11545004.png)
![N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11545019.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11545024.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11545041.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11545053.png)